

# ACY-957 solubility in DMSO and other solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ACY-957

Cat. No.: B15586243

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## Application Notes and Protocols: ACY-957

Audience: Researchers, scientists, and drug development professionals.

Introduction **ACY-957** is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.<sup>[1][2][3][4]</sup> Its targeted inhibition mechanism offers a promising therapeutic avenue for hemoglobinopathies such as sickle cell disease (SCD) and  $\beta$ -thalassemia by inducing the production of fetal hemoglobin (HbF).<sup>[1][5][6]</sup> These application notes provide detailed information on the solubility, storage, and experimental use of **ACY-957** for both in vitro and in vivo studies.

## Physicochemical Properties

- Molecular Formula:  $C_{24}H_{23}N_5OS$
- Molecular Weight: 429.54 g/mol
- CAS Number: 1609389-52-7

## Solubility and Stock Solution Preparation

The solubility of **ACY-957** is critical for the design and reproducibility of experiments. It is highly soluble in Dimethyl Sulfoxide (DMSO) but practically insoluble in aqueous solutions like water and ethanol.<sup>[1]</sup> For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of the compound.<sup>[1][2]</sup>

Table 1: Solubility of **ACY-957** in Various Solvents

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	86 mg/mL[1]	200.21 mM[1]	Use fresh, anhydrous DMSO. Sonication or gentle warming may be required to fully dissolve the compound.[2][3]
Water	Insoluble[1]	Insoluble[1]	-
Ethanol	Insoluble[1]	Insoluble[1]	-

## Protocols

### Protocol 1: Preparation of ACY-957 Stock Solution (e.g., 10 mM in DMSO)

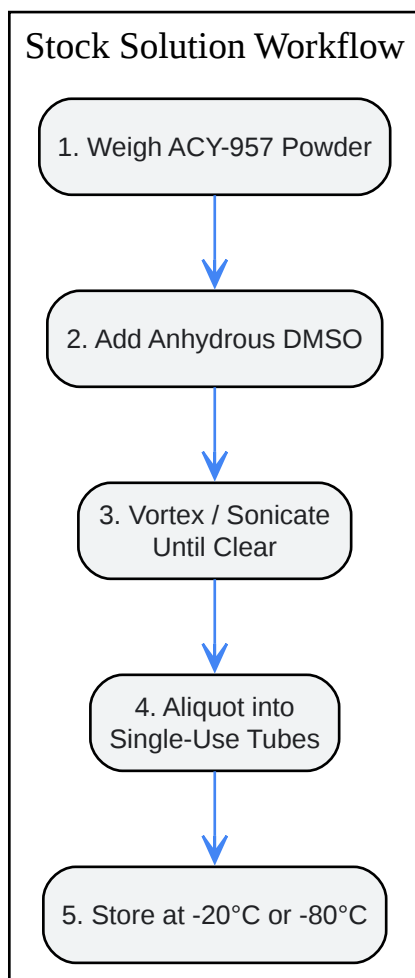
Materials:

- **ACY-957** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Weighing: Accurately weigh the desired amount of **ACY-957** powder. For 1 mL of a 10 mM stock solution, you will need 4.295 mg.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **ACY-957** powder.

- **Mixing:** Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for a few minutes until the solution is clear.<sup>[2][3]</sup> Gentle heating can also aid dissolution.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.<sup>[1]</sup><sup>[2]</sup>



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Stock solution preparation workflow.

## Protocol 2: In Vitro Assay for Induction of Fetal Hemoglobin

This protocol describes a general method for treating primary erythroid progenitor cells with **ACY-957** to measure the induction of  $\gamma$ -globin mRNA and HbF protein.

#### Materials:

- Cultured primary erythroid progenitor cells (e.g., derived from CD34+ human bone marrow cells)[6]
- **ACY-957** DMSO stock solution (from Protocol 1)
- Appropriate cell culture medium
- Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for  $\gamma$ -globin)
- Reagents for Flow Cytometry (antibodies for HbF)

#### Procedure:

- Cell Plating: Plate the erythroid progenitor cells at the desired density in a suitable culture vessel.
- Compound Dilution: Prepare a working solution of **ACY-957** by diluting the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).
- Treatment: Add the diluted **ACY-957** to the cells at the desired final concentration (e.g., 1  $\mu$ M). Include a vehicle control (medium with the same final concentration of DMSO).[6]
- Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[6]
- Endpoint Analysis:
  - Gene Expression (qPCR): Harvest cells, extract total RNA, synthesize cDNA, and perform qPCR to measure the relative expression of  $\gamma$ -globin (HBG) mRNA.[6]
  - Protein Expression (Flow Cytometry): Harvest cells, fix and permeabilize them, and then stain with a fluorescently-labeled anti-HbF antibody. Analyze the cell population to determine the percentage of HbF-positive cells and the mean fluorescence intensity.[6]

## Protocol 3: Preparation of In Vivo Formulations

**ACY-957** is insoluble in water, requiring specific formulations for animal studies. The choice of formulation depends on the route of administration. Note: These formulations should be prepared fresh before each use.[\[1\]](#)[\[2\]](#)

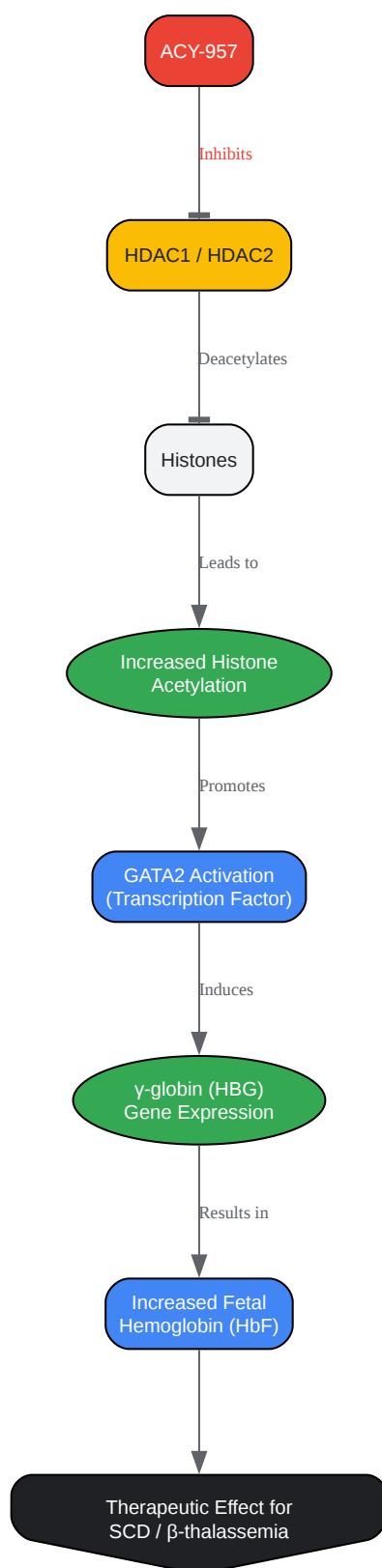
Table 2: Recommended In Vivo Formulations for **ACY-957**

Administration Route	Formulation Components (v/v)	Final Concentration	Procedure
Injection (IV/IP)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	$\geq 2.08$ mg/mL (4.84 mM) <a href="#">[2]</a>	1. Add ACY-957 stock in DMSO to PEG300 and mix until clear. 2. Add Tween-80 and mix. 3. Add saline to the final volume and mix. <a href="#">[2]</a>
Oral Gavage (Suspension)	Carboxymethylcellulose sodium (CMC-Na)	$\geq 5$ mg/mL <a href="#">[1]</a>	Add ACY-957 powder to the CMC-Na solution and mix to create a homogenous suspension. <a href="#">[1]</a>
Oral Gavage (Solution)	10% DMSO, 90% Corn Oil	Variable <a href="#">[2]</a>	Add the required volume of a concentrated DMSO stock solution to corn oil and mix thoroughly. <a href="#">[2]</a>

## Mechanism of Action: HDAC1/2 Inhibition

**ACY-957** is a highly selective inhibitor of HDAC1 and HDAC2, with  $IC_{50}$  values of approximately 7 nM and 18 nM, respectively.[\[1\]](#)[\[6\]](#) It is over 100-fold more selective for HDAC1/2 compared to HDAC3 ( $IC_{50} \approx 1300$  nM) and shows no significant activity against other HDAC isoforms (HDAC4-9).[\[4\]](#)[\[6\]](#)

The inhibition of HDAC1 and HDAC2 in erythroid progenitor cells leads to an increase in histone acetylation. This epigenetic modification results in the enhanced expression and activation of the transcription factor GATA2.<sup>[5][7]</sup> GATA2, in turn, binds to the promoter region of the  $\gamma$ -globin gene (HBG), activating its transcription.<sup>[4][7]</sup> The resulting increase in  $\gamma$ -globin protein leads to the formation of fetal hemoglobin (HbF,  $\alpha_2\gamma_2$ ), which can compensate for defective adult hemoglobin in diseases like SCD and  $\beta$ -thalassemia.<sup>[7]</sup>



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Signaling pathway of **ACY-957** action.

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Address: 3281 E Guasti Rd

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